Isethionyl acetimidate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

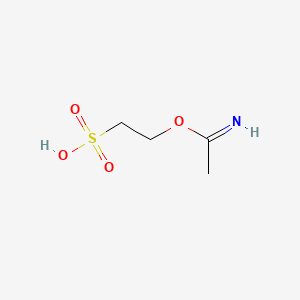

Structure

3D Structure

属性

CAS 编号 |

70230-78-3 |

|---|---|

分子式 |

C4H9NO4S |

分子量 |

167.19 g/mol |

IUPAC 名称 |

2-ethanimidoyloxyethanesulfonic acid |

InChI |

InChI=1S/C4H9NO4S/c1-4(5)9-2-3-10(6,7)8/h5H,2-3H2,1H3,(H,6,7,8) |

InChI 键 |

HSQHRFYEGNWMFU-UHFFFAOYSA-N |

SMILES |

CC(=N)OCCS(=O)(=O)O |

规范 SMILES |

CC(=N)OCCS(=O)(=O)O |

同义词 |

isethionyl acetimidate |

产品来源 |

United States |

Historical Context and Evolution of Amine Reactive Probes in Biological Investigations

The quest to understand the intricate workings of biological systems has been intrinsically linked to the development of chemical tools that can interact with and report on the molecules of life. Among the most abundant and functionally important groups in proteins are primary amines, found at the N-terminus and on the side chain of lysine (B10760008) residues. The development of reagents that could specifically target these amines marked a significant step forward in biochemistry.

Early forays into amine modification included the use of isothiocyanates in the mid-20th century. rsc.orgrsc.org While effective, these compounds and their precursors could sometimes lack the desired specificity and stability for certain applications. rsc.org A significant advancement came with the investigation of imidoesters as protein modification agents. In 1962, a foundational study by Hunter and Ludwig detailed the reaction of imidoesters with proteins, demonstrating their ability to react with amino groups under controlled conditions. rsc.orgrsc.orgacs.org This work laid the groundwork for a new class of amine-reactive probes.

A decade later, the utility of imidoesters was further expanded by researchers like Traut, who employed them as cross-linking agents to study the spatial arrangement of proteins within complex structures like the ribosome. rsc.orgrsc.org This period saw the synthesis and characterization of various imidoester reagents, each with slightly different properties. Within this evolving landscape, isethionyl acetimidate emerged as a particularly useful tool, distinguished by a key feature: its inability to cross cell membranes. This property, conferred by its charged isethionyl group, allowed researchers for the first time to specifically label proteins on the outer surface of intact cells, a critical capability for studying membrane protein topology and function. nih.govethernet.edu.etutexas.edu

Fundamental Principles Governing the Utility of Isethionyl Acetimidate As a Research Reagent

Formation of Amidine Bonds with Primary Amino Groups

The core reactivity of this compound is its reaction with primary amino groups (R-NH₂) to form an N-substituted acetamidine. This reaction is a nucleophilic substitution where the primary amine attacks the electrophilic carbon of the imidate group. The resulting amidine product is characterized by a C=N double bond and retains a positive charge at physiological pH, a crucial feature for maintaining the native charge characteristics of modified proteins and lipids.

The general mechanism for the reaction of an imidoester like this compound with a primary amine involves the formation of an unstable tetrahedral intermediate. This intermediate can then break down to form the stable amidine product. The reaction is driven by the nucleophilicity of the primary amine and the electrophilicity of the imidate carbon.

Specificity for Lysine (B10760008) Residues and Aminophospholipids

This compound exhibits a high degree of specificity for primary amino groups. In a biological context, this translates to the modification of the ε-amino group of lysine residues in proteins and the headgroups of aminophospholipids, such as phosphatidylethanolamine (PE) and phosphatidylserine (B164497) (PS). ru.nl Its polar nature and resulting membrane impermeability make it an excellent tool for selectively labeling these molecules on the external surface of biological membranes. nih.gov

Studies on the lipid-containing bacteriophage PR4 have demonstrated this specificity. When the bacteriophage was treated with this compound, approximately 50% of the phosphatidylethanolamine molecules, presumed to be on the outer leaflet of the viral membrane, reacted rapidly. nih.gov Similarly, in studies with Bacillus megaterium, this compound was used as an impermeant reagent to probe the distribution of phosphatidylethanolamine in the cell membrane, providing results comparable to another membrane-impermeable reagent, trinitrobenzenesulfonate (TNBS). pnas.org

The following table summarizes the reactivity of this compound with externally exposed aminophospholipids in a model system.

| Biological System | Target Molecule | Percentage of External Molecules Reacted | Reaction Half-life |

| Bacteriophage PR4 | Phosphatidylethanolamine (PE) | ~50% | < 10 minutes |

Chemical Consequences: Retention of Positive Charge at Physiological pH

A significant advantage of using this compound for modifying primary amino groups is the retention of a positive charge at physiological pH. The pKa of the resulting amidinium group is similar to that of the original primary amino group. This is in contrast to other modifying reagents, such as acetic anhydride, which neutralize the positive charge of the amino group upon reaction.

Influence of Reaction Conditions on Modification Efficiency and Selectivity

The efficiency and selectivity of the modification of primary amino groups by this compound are influenced by several reaction conditions, most notably pH, temperature, and reagent concentration.

The reaction of imidoesters is in competition with their hydrolysis, which also increases with pH. However, the rate of aminolysis (reaction with the amino group) increases more rapidly with pH than the rate of hydrolysis. Studies on a related imidoester, methyl acetimidate, have shown that between pH 6.8 and 8.8, the rate of hydrolysis decreases while the rate of amidination increases. researchgate.net Optimal conditions for amidination are generally found in the pH range of 8.0 to 10.0. At pH 10, the formation of the amidine occurs more rapidly and in higher yield.

Temperature also plays a significant role in the reaction kinetics. The rates of both amidination and hydrolysis increase substantially with temperature. researchgate.net Therefore, the reaction temperature must be carefully controlled to achieve the desired level of modification without causing denaturation of the biological sample.

The concentration of this compound is another critical parameter. A higher concentration will generally lead to a faster rate of modification. However, excessively high concentrations can lead to non-specific reactions or alterations in the local pH, which can affect the integrity of the sample.

The following table, based on data for the related compound methyl acetimidate, illustrates the general effect of pH on the relative rates of amidination and hydrolysis.

| pH | Rate of Amidination (Relative to pH 7) | Rate of Hydrolysis (Relative to pH 7) |

| 7.0 | 1.0 | 1.0 |

| 8.0 | Increases | Decreases |

| 9.0 | Further Increases | Increases |

| 10.0 | High | High |

Methodological Applications in Biological Membrane Research

Elucidation of Transbilayer Asymmetry in Lipid Bilayers

The asymmetric distribution of phospholipids (B1166683) between the two leaflets of a biological membrane is a fundamental feature with significant functional implications. Isethionyl acetimidate has been instrumental in deciphering this asymmetry, particularly for aminophospholipids.

Assessment of Phosphatidylethanolamine (B1630911) Distribution

This compound has been effectively used to probe the transmembrane disposition of phosphatidylethanolamine (PE), a key phospholipid in many biological membranes. By reacting with the exposed amino groups of PE on the outer leaflet of a membrane, it allows for the quantification of the externally oriented PE pool.

In a seminal study using single-walled liposome (B1194612) vesicles composed of a 9:1 mole ratio of phosphatidylcholine to phosphatidylethanolamine, this compound was employed to assess the transbilayer movement of PE. nih.gov The researchers found that the reagent converted 90% of the external PE to its amidine derivative, effectively trapping the remaining unreacted PE on the inner leaflet. nih.gov By subsequently monitoring the appearance of PE on the external surface over time, they were able to determine the rate of its transbilayer exchange. The results indicated an extremely slow rate of flip-flop, with an estimated half-time for equilibration of at least 80 days at 22°C. nih.gov This study elegantly demonstrated the utility of this compound in quantifying the distribution and dynamics of PE in a model membrane system.

Quantitative Analysis of Phospholipid Pools on Membrane Surfaces

The application of this compound extends to the broader quantitative analysis of phospholipid pools on membrane surfaces. Its membrane impermeability ensures that only those phospholipids with primary amino groups accessible from the external environment are modified. This selective labeling provides a snapshot of the outer leaflet's composition with respect to these lipids.

This approach has been crucial in understanding the organization of various biological membranes. For instance, in studies of the inner mitochondrial membrane, where phosphatidylethanolamine is a major component, understanding its surface exposure is critical. wikipedia.org While direct studies using this compound on isolated inner mitochondrial membranes for this specific purpose are not extensively detailed in the provided context, the principle established in model systems is directly applicable. nih.gov The ability to quantify the externally available PE pool is essential for building accurate models of membrane architecture and function.

Determination of Protein Topography and Transmembrane Orientation

The arrangement of proteins within a membrane is critical to their function. This compound, often used in conjunction with membrane-permeable analogs, has been a powerful probe for determining the topography and transmembrane orientation of various membrane proteins.

Studies on Plasma Membrane Proteins (e.g., Rhodopsin, Chemotactic Receptors)

The visual pigment rhodopsin, located in the rod outer segment disk membranes, was one of the first plasma membrane proteins whose transmembrane arrangement was investigated using chemical labeling with imidoesters. nih.gov In these studies, the "impermeable" reagent this compound (IAI) was used to label amino groups on the external surface of the disk membrane. nih.gov

The results of these labeling experiments revealed three distinct classes of amino groups in rhodopsin:

Externally Exposed: A class of amino groups (35-55% of the total) reacted rapidly with IAI, indicating their location on the outer surface of the membrane. nih.gov

Internally Exposed: A second class of amino groups (35-55% of the total) reacted at a rate dependent on the permeability of the labeling reagents, suggesting their position on the internal surface of the disk. nih.gov

Inaccessible: Approximately 10% of the amino groups were inaccessible to either permeable or impermeable reagents, a finding largely attributed to the lysine (B10760008) residue that binds the chromophore, retinal. nih.gov

Interactive Data Table: Rhodopsin Amino Group Accessibility

| Class of Amino Group | Percentage of Total | Location | Reactivity with this compound |

| 1 | 35-55% | External Surface | Rapid |

| 2 | 35-55% | Internal Surface | Dependent on reagent permeability |

| 3 | ~10% | Inaccessible (retinal binding site) | Inaccessible |

Applications in Protein Structural and Functional Characterization

Protein Footprinting and Solvent Accessibility Mapping

Protein footprinting is a method used to identify the regions of a protein that are accessible to a solvent or that interact with other molecules. Isethionyl acetimidate can be used in this technique to map the solvent-accessible surfaces of proteins.

By treating a protein or a protein complex with this compound, researchers can identify which lysine (B10760008) residues are located on the protein's surface. The reagent will only react with the amino groups of lysine residues that are exposed to the surrounding solvent. Subsequent analysis, often involving mass spectrometry, can then pinpoint the exact locations of these modifications. This information helps in building a three-dimensional model of the protein and understanding its orientation within a larger complex or a membrane. researchgate.netresearchgate.net The relative solvent accessibility (RSA) of a residue, which measures its degree of exposure in the 3D structure, is a key parameter in these studies. plos.org

Proteins are not static entities; they undergo conformational changes that are often crucial for their function. This compound can be used to probe these dynamic changes. For instance, if a particular lysine residue is inaccessible to the reagent in one conformation but becomes exposed in another, it indicates a change in the protein's structure. This approach can be used to study the equilibrium between different conformational states, such as the "open" and "closed" states of an enzyme. nih.gov Furthermore, by analyzing the labeling patterns, scientists can gain insights into the higher-order structure of protein complexes, which is essential for understanding their biological functions. utexas.edu

Functional Implications of Amino Group Modification

Modifying the amino groups of a protein with this compound can have significant effects on its function. By observing these changes, researchers can deduce the roles of specific lysine residues in the protein's activity.

Voltage-gated sodium channels are transmembrane proteins essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.gov These channels cycle through resting, open, and inactivated states, a process known as gating. derangedphysiology.com Studies have utilized this compound to investigate the role of lysine residues in the gating mechanism of sodium channels. As a membrane-impermeant reagent, this compound was found to have minimal effect on the gating currents when applied externally, in contrast to membrane-permeable reagents which caused a significant reduction. nih.govalljournals.cn This suggests that the lysine residues critically involved in the gating process are not readily accessible from the extracellular side of the membrane. nih.gov

| Reagent | Membrane Permeability | Effect on Gating Currents |

| This compound (IAI) | Impermeant | Almost no effect nih.gov |

| Ethyl acetimidate (EAI) | Permeant | Considerable reduction nih.gov |

This table summarizes the differential effects of membrane-permeant and -impermeant imidoesters on sodium channel gating currents.

ATP synthase is a molecular machine found in mitochondria, chloroplasts, and bacteria that synthesizes adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govmicrobenotes.comcam.ac.uk This enzyme is composed of two main parts: the F1 domain, which catalyzes ATP synthesis, and the Fo domain, which forms a proton channel through the membrane. wikipedia.org The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to ATP production. nih.govaatbio.com While direct studies using this compound on ATP synthase are not extensively detailed in the provided context, the principle of using such chemical modification to probe the function of essential residues is a common biochemical technique. By modifying accessible lysine residues, one could investigate their potential involvement in subunit interactions, proton translocation, or the conformational changes central to the enzyme's catalytic cycle.

Cross-Linking Methodologies Involving this compound

This compound is a chemical reagent employed in the study of protein and membrane structures through cross-linking. As a monofunctional imidoester, it primarily reacts with primary amino groups, such as the ε-amino group of lysine residues and the amino group of phosphatidylethanolamine (B1630911). nih.govtandfonline.com This reactivity allows for the formation of covalent linkages between molecules that are in close proximity, providing insights into their spatial arrangement within biological membranes. nih.govkorambiotech.com

This compound has been utilized to induce and analyze intermolecular protein linkages, offering a method to probe the organization of proteins within membranes. Studies on erythrocyte membrane proteins have demonstrated that this compound, a non-penetrating probe, can extensively cross-link proteins in ghosts (erythrocyte membranes that have lost their cytoplasmic content). tandfonline.com This suggests that the reagent can access and react with exposed amino groups on proteins when the cell structure is compromised.

In contrast, in intact cells, this compound shows very little cross-linking of membrane proteins, indicating its limited ability to penetrate the intact cell membrane. tandfonline.com This differential reactivity between intact cells and ghosts can be exploited to understand the arrangement and accessibility of membrane proteins. For instance, hydrophilic imidoesters like this compound tend to cross-link peripheral membrane proteins. tandfonline.com

One notable application has been in the study of rhodopsin, a key protein in vision. Although detailed studies with this compound on rhodopsin are limited in the provided context, related imidoesters like methyl acetimidate have been shown to cause significant cross-linking of membrane rhodopsin into dimers in bovine rod outer segment discs. nih.gov This highlights the utility of imidoesters in studying the oligomeric state of membrane proteins.

This compound is also instrumental in facilitating the formation of adducts between proteins and phospholipids (B1166683), specifically phosphatidylethanolamine (PE), which possesses a primary amino group. The reaction of this compound with mitoplasts (mitochondria stripped of their outer membrane) at a pH of 8.5 results in the formation of two distinct derivatives of phosphatidylethanolamine. nih.gov

The primary products are the mono-amidine derivative and a bis-derivative of phosphatidylethanolamine. The bis-derivative is particularly significant as it represents a cross-link between two phosphatidylethanolamine molecules. nih.gov Similar derivatives are formed when dipalmitoyl phosphatidylethanolamine reacts with imidoesters in an organic solution, although this environment favors the production of the mono-derivative. nih.gov

In studies with intact erythrocytes, the non-penetrating nature of this compound is again evident. At a concentration of 20 mM, it reacts with only 19% of the total phosphatidylethanolamine. tandfonline.com Of the phosphatidylethanolamine that does react, a significant portion (66%) is cross-linked to itself, forming bis-phosphatidylethanolamine adducts. tandfonline.com This indicates that this compound can effectively cross-link phospholipids that are accessible on the outer leaflet of the cell membrane. The formation of these protein-phospholipid and phospholipid-phospholipid adducts provides valuable data on the proximity and organization of these molecules within the membrane structure. nih.govtandfonline.com

Data Tables

Table 1: Reaction of this compound with Erythrocyte Membrane Components

| Sample | Reagent and Concentration | Target Molecule | Extent of Reaction/Cross-linking | Reference |

| Intact Erythrocytes | 20 mM this compound | Phosphatidylethanolamine | 19% of total PE reacts; 66% of reacted PE is cross-linked to itself | tandfonline.com |

| Intact Erythrocytes | This compound | Membrane Proteins | Very little cross-linking observed | tandfonline.com |

| Erythrocyte Ghosts | This compound | Membrane Proteins | Extensive cross-linking observed | tandfonline.com |

Table 2: Products of this compound Reaction with Phosphatidylethanolamine in Mitoplasts

| Reactants | pH | Resulting Derivatives | Significance | Reference |

| This compound, Mitoplasts | 8.5 | Mono-amidine derivative of PE, Bis-derivative of PE | Formation of phospholipid-phospholipid cross-links | nih.gov |

Advanced Methodological Approaches and Comparative Research Utilizing Isethionyl Acetimidate

Integration with Radiochemical Labeling for Quantitative Biochemical Studies

Isethionyl acetimidate's properties as a membrane-impermeant reagent make it an invaluable tool when combined with radiochemical labeling for the quantitative analysis of biomolecules, particularly in studies of membrane protein topology. By using a radiolabeled form of this compound, such as [¹⁴C]this compound, researchers can selectively tag and quantify externally exposed amino groups on proteins within intact cellular or organellar structures researchgate.net.

A key application of this methodology is in determining the orientation of proteins within a membrane. For instance, the topology of cytochrome b561 in bovine chromaffin granule membranes was investigated using radiolabeling techniques osti.gov. In this study, this compound, acting as a membrane-nonpermeable amino group labeling reagent, was used alongside other probes. The labeled cytochrome b561 was then isolated through immunoprecipitation and analyzed. The results from this approach demonstrated that cytochrome b561 is a transmembrane protein with a significant portion exposed to the cytoplasm osti.gov. This type of quantitative study relies on the reagent's inability to cross the membrane, ensuring that only the domains of the protein on the exterior surface are labeled, thereby providing clear data on protein orientation.

Combinatorial Strategies with Mass Spectrometry-Based Proteomics

The specific chemical properties of this compound lend themselves to powerful combinatorial strategies with mass spectrometry (MS)-based proteomics pubpub.orgnih.gov. As a polar, membrane-impermeable sulfonic salt, this compound is used to selectively label the soluble domains of membrane and membrane-associated proteins on the outer surface of cells utexas.eduresearchgate.net. This "footprinting" approach provides spatial specificity that is highly advantageous for higher-order structure analysis utexas.edu.

In a typical workflow, intact cells or organelles are treated with this compound. Because it cannot penetrate the lipid bilayer, it reacts exclusively with the primary amino groups (e.g., on lysine (B10760008) residues) of proteins exposed to the extracellular environment utexas.edunih.gov. Following this surface-labeling step, the cells are lysed, proteins are extracted and digested (usually with trypsin), and the resulting peptide mixture is analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) preomics.combiorxiv.org.

The mass spectrometer identifies peptides that have been modified by the reagent. The amidination of a lysine residue by this compound results in a specific mass shift that can be readily detected. By mapping these modified peptides back to the protein sequence, researchers can identify the specific surface-exposed regions of the proteome. This strategy is crucial for understanding protein topology, identifying receptor binding sites, and studying conformational changes in membrane proteins in their native environment. While a significant drawback of imidoesters is their limited half-life in aqueous solutions, their utility in providing spatial information for MS analysis remains a key application utexas.edu.

Comparative Efficacy and Specificity with Other Amine-Reactive Reagents

The utility of this compound is best understood when compared with other reagents that target similar functional groups. Its unique combination of charge preservation and membrane impermeability distinguishes it from other classes of amine-reactive compounds.

This compound belongs to the family of alkyl imidoesters, which all react with primary amines to form amidines, thereby preserving the positive charge of the modified amino group at physiological pH researchgate.net. However, this compound is distinguished from simpler alkyl imidoesters like methyl acetimidate and ethyl acetimidate by its polarity and membrane impermeability.

Permeability: Ethyl acetimidate is lipid-soluble and can readily penetrate cell membranes, while this compound is lipid-insoluble and membrane-impermeant nih.gov. This differential permeability is a critical experimental tool. For example, in studies of frog nerve fibres, the permeant ethyl acetimidate caused an irreversible reduction of Na+ currents, whereas the non-permeant this compound did not, indicating that the crucial amino groups affecting this function are located on the intracellular side nih.gov. Similarly, in murine fibroblasts, the penetrating reagent methylacetimidate derivatized over 80% of phosphatidylethanolamine (B1630911) (PE), while the non-penetrating this compound labeled only 6%, confirming the asymmetric distribution of this phospholipid in the plasma membrane nih.gov.

Reactivity and Application: In a study on the lipid-containing bacteriophage PR4, both the permeant ethyl acetimidate (EAI) and impermeant this compound (IAI) were used to probe the structure. A fraction of the phage's PE reacted rapidly with both reagents, suggesting its location on the external face of the lipid bilayer, while another fraction reacted slowly only with the permeant EAI, indicating an internal location nih.gov. This demonstrates the power of using these two reagents in tandem to dissect the topography of membrane components. In human erythrocytes, various imidoesters were tested for their ability to inhibit inorganic phosphate (B84403) (Pi) leak, with the order of effectiveness being methyl picolinimidate > ethyl acetimidate > methyl acetimidate > isethionylacetimidate, showing that structural differences among the imidoesters influence their interaction with membrane transporters nih.gov.

Table 1: Comparative Research Findings of this compound and Other Alkyl Imidoesters

| Reagent | Permeability | Key Finding | Research Context | Citation |

|---|---|---|---|---|

| This compound | Impermeant | Did not reduce Na+ currents. Labeled only 6% of PE. | Frog Nerve Fibres, Murine Fibroblasts | nih.gov, nih.gov |

| Ethyl Acetimidate | Permeant | Irreversibly reduced Na+ currents. | Frog Nerve Fibres | nih.gov |

| Methyl Acetimidate | Permeant | Derivatized over 80% of PE. | Murine Fibroblasts | nih.gov |

Trinitrobenzenesulfonic acid (TNBS) is another widely used, relatively non-penetrating reagent that reacts with primary amino groups to form a trinitrophenyl derivative. It is often used in parallel with this compound to validate findings concerning membrane topology.

Confirmatory Evidence: In studies of aminophospholipid distribution in murine fibroblasts, this compound was used as an alternative non-penetrating reagent and confirmed the results obtained with TNBS nih.gov. Both reagents indicated a highly asymmetric distribution of phosphatidylethanolamine, with only 4-6% accessible from the outer surface nih.gov. This concordance provides stronger evidence for the biological significance of the findings, as it shows the results are not an artifact of the specific chemical properties of one reagent pnas.org. A similar confirmatory approach was used to investigate the asymmetric orientation of cytochrome b561 in chromaffin granule membranes, where both reagents were employed as membrane-nonpermeable probes osti.gov.

Differential Reactivity: Despite their similar use as non-penetrating probes, TNBS and this compound can exhibit different reactivity, suggesting they probe distinct populations of amino groups. In human erythrocytes, TNBS markedly inhibits phosphate leak, but prior treatment with this compound does not block this effect nih.gov. This indicates that the two reagents sense different sets of amino groups on the membrane surface, a finding that can be exploited to gain more detailed structural information nih.gov.

Table 2: Comparative Studies of this compound and TNBS

| Feature | This compound (IAI) | Trinitrobenzenesulfonic Acid (TNBS) | Key Insight | Citation |

|---|---|---|---|---|

| Permeability | Non-penetrating | Relatively non-penetrating | Both are used to probe the external surface of membranes. | nih.gov, osti.gov |

| Reaction Product | Amidine (charge preserved) | Trinitrophenyl derivative (charge neutralized) | The different end-products can have different structural or functional consequences. | pnas.org, nih.gov |

| Phospholipid Labeling | Labeled 6% of PE. | Labeled 4% of PE. | Results from IAI confirmed the findings with TNBS, showing high asymmetry. | nih.gov |

| Phosphate Leak Inhibition | Minor effect. Does not block TNBS effect. | Marked inhibition. | The reagents appear to sense different populations of amino groups on the erythrocyte membrane. | nih.gov |

N-Hydroxysuccinimide (NHS) esters are a class of highly reactive compounds widely used for modifying primary amines in proteins and other biomolecules nih.govresearchgate.net. Unlike imidoesters, NHS esters react with amines to form a highly stable amide bond, which neutralizes the original positive charge of the amine.

Chemical Reactivity and Stability: The primary advantage of NHS esters is their high reactivity and the formation of a very stable amide linkage, making them ideal for creating permanent bioconjugates for applications like antibody-drug conjugation or attaching fluorescent labels nih.govnih.gov. This compound, forming a less stable amidine, is better suited for applications where reversibility might be desired or where charge preservation is critical to maintaining protein function or structure vdoc.pub.

Specificity and Application: While NHS esters are highly reactive towards primary amines, they can lead to heterogeneous labeling in proteins, which typically have numerous lysine residues nih.gov. This compound's application is more specialized. Its primary utility comes from its designed membrane impermeability, making it a specific tool for surface topology studies, an area where NHS esters are not the primary choice unless specifically functionalized to be membrane-impermeant utexas.edu. Bifunctional cross-linkers, which often incorporate NHS ester chemistry on one or both ends, are designed to link molecules together, a fundamentally different application than the surface mapping performed with this compound.

Table 3: Comparison of this compound and N-Hydroxysuccinimide (NHS) Esters

| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters |

|---|---|---|

| Reactive Group | Imidoester | Activated Ester |

| Target | Primary amines (α- and ε-amines) | Primary amines (α- and ε-amines) |

| Reaction Product | Amidine | Amide |

| Charge at pH ~7 | Preserves positive charge | Neutralizes positive charge |

| Bond Stability | Reversible under certain conditions vdoc.pub | Highly stable, effectively irreversible |

| Primary Application | Probing surface topology (membrane-impermeant) utexas.edunih.gov | General bioconjugation, labeling, cross-linking nih.govresearchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Isethionyl Acetimidate Derivatives for Expanded Applications

The core structure of this compound is ripe for chemical innovation to create a new generation of probes with expanded functionalities. Future research should focus on the synthesis of novel IAI derivatives that incorporate modern chemical biology handles.

A promising direction is the development of "clickable" IAI analogs. The integration of bio-orthogonal functional groups, such as terminal alkynes or azides, into the IAI scaffold would represent a significant leap forward. nih.govmdpi.com Such derivatives would retain the essential properties of IAI—membrane impermeability and amine reactivity—while enabling covalent attachment of reporter molecules via highly efficient and specific click chemistry reactions, like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.com

Potential Applications of Clickable IAI Derivatives:

Enrichment and Identification: A clickable IAI derivative could be used to tag surface proteins on intact cells. After cell lysis, an azide- or alkyne-modified biotin (B1667282) tag could be "clicked" onto the labeled proteins, allowing for their selective enrichment from complex cellular lysates using streptavidin-based affinity purification. nih.gov This would greatly facilitate the identification of low-abundance surface proteins by mass spectrometry.

Advanced Imaging: The ability to attach fluorophores via click chemistry would enable high-resolution imaging of cell surface protein distribution. This could be applied in techniques like super-resolution microscopy to visualize the organization of specific receptors or other surface proteins in their native membrane environment.

Furthermore, the synthesis of bifunctional IAI derivatives could open new avenues. For example, creating a heterobifunctional reagent that combines the IAI structure with a different reactive group (e.g., a photo-activatable group) could allow for more complex, multi-step labeling experiments to trap protein interaction partners in a spatially and temporally controlled manner. The synthesis of such functionalized derivatives is conceptually similar to the development of other advanced chemical biology probes, where a core reactive moiety is appended with versatile tags for detection and isolation. rsc.orgmdpi.comysu.am

Potential in Advanced Biomolecular Interaction Studies

Beyond its traditional use in topological mapping, this compound has significant untapped potential as a tool for advanced studies of biomolecular interactions, particularly through chemical footprinting coupled with mass spectrometry. nih.govnih.govrsc.org Chemical footprinting works by covalently labeling solvent-accessible amino acid residues; changes in the labeling pattern of a protein between its free and complexed states can reveal interaction interfaces. rsc.org

As a mono-functional, membrane-impermeant reagent, IAI is ideally suited for this application on membrane proteins and their complexes. The workflow would involve:

Treating intact cells or isolated organelles with IAI under two conditions: a basal state and a stimulated or binding state (e.g., before and after addition of a ligand).

Isolating the protein of interest and digesting it into peptides.

Analyzing the peptides by mass spectrometry to identify which lysine (B10760008) residues were modified by IAI.

Quantifying the degree of labeling at each site in both conditions.

A decrease in IAI labeling at a specific lysine residue upon ligand binding would strongly suggest that this residue is located at the interaction interface and becomes shielded from the solvent. This approach provides residue-level information about binding sites, which is complementary to data from techniques like X-ray crystallography or cryo-electron microscopy. The membrane-impermeant nature of IAI is a distinct advantage, as it allows for the study of extracellular protein-protein or protein-ligand interactions in their native cellular context without labeling intracellular proteins. acs.org

| Technique | Information Gained with IAI | Potential Impact |

| Differential Chemical Footprinting | Identification of protein-protein or protein-ligand binding interfaces on the cell surface. | Elucidation of drug binding sites on membrane receptors; mapping interaction domains of cell adhesion molecules. |

| Conformational State Analysis | Detection of changes in surface protein conformation through altered solvent accessibility of lysine residues. | Understanding the mechanics of receptor activation or ion channel gating. nih.gov |

Integration into Systems Biology and Quantitative Proteomics Workflows

The fields of systems biology and quantitative proteomics aim to achieve a global understanding of cellular processes by studying the abundance, modifications, and interactions of proteins on a large scale. nih.gov this compound is uniquely positioned for integration into workflows designed to specifically analyze the "surface proteome" or "ecto-proteome." springernature.comnih.gov

A key application would be in quantitative surface proteomics to compare the abundance of externally-facing proteins across different cellular states. nih.gov Modern quantitative proteomics relies on stable isotope labeling techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), or label-free quantification (LFQ). nih.govresearchgate.net IAI could be integrated into a workflow that selectively captures the surface proteome for subsequent quantitative analysis.

Proposed Workflow for Quantitative Surface Proteomics using IAI:

Grow two populations of cells under different conditions (e.g., control vs. drug-treated).

Treat both intact cell populations with an IAI derivative that can be enriched (e.g., a clickable or biotinylated version). This step specifically "tags" the surface-exposed proteins.

Lyse the cells, combine the proteomes, and enrich for the tagged proteins.

Digest the enriched proteins into peptides.

Analyze the peptides using label-free or tag-based quantitative mass spectrometry to determine the relative abundance of each surface protein between the two conditions. acs.orgdicp.ac.cn

This approach would provide a systems-level view of how the cell remodels its surface in response to stimuli, disease, or developmental changes. By identifying which proteins appear, disappear, or change in abundance on the cell surface, researchers can uncover novel biomarkers, drug targets, and gain deeper insights into the regulation of cellular communication. oup.commdpi.com The specificity of IAI for externally accessible primary amines provides a robust method for enriching this critical sub-proteome, reducing sample complexity and increasing the depth of analysis. nih.govdicp.ac.cn

常见问题

Q. How can researchers address variability in cross-linking outcomes when using this compound in tissue engineering?

- Methodological Answer : Standardize tissue pretreatment (e.g., dehydration protocols) and cross-linking duration. Characterize mechanical properties via atomic force microscopy (AFM) nanoindentation. Publish raw datasets (stress-strain curves, FTIR peak areas) in repositories like Zenodo to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。